molecular formula C13H11NO2 B15091507 2-Methyl-5-(pyridin-3-yl)benzoic acid

2-Methyl-5-(pyridin-3-yl)benzoic acid

Cat. No.: B15091507
M. Wt: 213.23 g/mol
InChI Key: SLSJBIFUSYSUBV-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-3-yl)benzoic acid: is an organic compound that features a benzoic acid core substituted with a methyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyridin-3-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group.

    Reduction: The pyridinyl group can be reduced to a piperidine ring.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Conversion of the methyl group to a carboxylic acid group results in 2-carboxy-5-(pyridin-3-yl)benzoic acid.

    Reduction: Reduction of the pyridinyl group forms 2-Methyl-5-(piperidin-3-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-5-(pyridin-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyridin-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridinyl group can coordinate with metal ions, forming complexes that can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(pyridin-4-yl)benzoic acid: Similar structure but with the pyridinyl group at the 4-position.

    2-Methyl-5-(pyridin-2-yl)benzoic acid: Pyridinyl group at the 2-position.

    3-Methyl-5-(pyridin-3-yl)benzoic acid: Methyl group at the 3-position instead of the 2-position.

Uniqueness

2-Methyl-5-(pyridin-3-yl)benzoic acid is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its reactivity and interaction with other molecules. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-methyl-5-pyridin-3-ylbenzoic acid

InChI

InChI=1S/C13H11NO2/c1-9-4-5-10(7-12(9)13(15)16)11-3-2-6-14-8-11/h2-8H,1H3,(H,15,16)

InChI Key

SLSJBIFUSYSUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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